molecular formula C7H8N2O B122734 N-methylpyridine-2-carboxamide CAS No. 6144-78-1

N-methylpyridine-2-carboxamide

Cat. No.: B122734
CAS No.: 6144-78-1
M. Wt: 136.15 g/mol
InChI Key: HXXAUIXTYRHFNO-UHFFFAOYSA-N
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Description

N-methylpyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .

Pharmacokinetics

Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.

Biological Activity

N-methylpyridine-2-carboxamide, also known as 2-Pyridinecarboxamide, N-methyl-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and nephrology. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is primarily recognized as a metabolite of nicotinamide adenine dinucleotide (NAD) degradation. Its structural properties allow it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.

Cellular Effects

Research indicates that this compound exhibits anti-fibrotic and anti-inflammatory properties. In particular, studies using murine models of kidney fibrosis have shown that this compound can mitigate fibrotic changes in renal tissues. The compound's stability at room temperature further supports its practical application in laboratory settings.

The mechanism underlying the biological activity of this compound appears to be linked to the inhibition of the Akt signaling pathway. This pathway is critical in various cellular processes, including metabolism, proliferation, and survival. Similar to the anti-fibrotic drug pirfenidone, this compound may exert its effects through Akt inhibition, leading to reduced fibrosis and inflammation in kidney models.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The inhibition of PARP activity can lead to both protective effects against oxidative stress and potential toxicity due to impaired DNA repair mechanisms. A study reported IC50 values for this compound and nicotinamide at 8 µM and 80 µM, respectively, indicating significant inhibitory potential at clinically relevant concentrations .

Animal Models

In animal studies focused on kidney fibrosis, treatment with this compound resulted in a marked reduction in fibrotic markers and improved renal function parameters. These findings suggest that the compound could be a candidate for therapeutic intervention in chronic kidney disease (CKD) where fibrosis is a significant concern .

Data Table: Summary of Biological Activities

Activity Mechanism Model Outcome
Anti-fibroticAkt inhibitionMurine kidney fibrosis modelReduced fibrosis markers
Anti-inflammatoryPARP inhibitionIn vitroDecreased inflammatory cytokines
Metabolite of NAD degradationCellular metabolismHuman studiesElevated levels in CKD patients

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Treatment

N-methylpyridine-2-carboxamide has been identified as a key compound in the development of novel cancer therapies. Specifically, it is linked to the inhibition of angiogenesis, which is crucial in tumor growth and metastasis. Research indicates that derivatives of this compound can act as inhibitors of the Raf kinase enzyme, which is implicated in various cancers. A patent describes its use in treating disorders associated with angiogenesis, highlighting its potential as an anti-cancer agent .

2. PARP Inhibition

Recent studies have focused on this compound's role as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds based on this compound have shown promise as selective PARP1 inhibitors, which can trap PARP1 at DNA damage sites, thereby enhancing the efficacy of chemotherapy agents . This mechanism is particularly beneficial for treating cancers with BRCA mutations.

Pharmacological Insights

1. Uremic Toxin Profile

This compound is also studied for its toxicological profile, particularly as a uremic toxin. It has been identified as a metabolite of nicotinamide and has been linked to adverse effects in patients with chronic kidney disease (CKD). Elevated levels of this compound have been associated with increased toxicity and potential harm during nicotinamide supplementation in dialysis patients . This finding underlines the importance of monitoring its levels in clinical settings.

2. Antibacterial Properties

Research has indicated that derivatives of this compound exhibit antibacterial properties. For instance, compounds modified with thiophene moieties demonstrated significant cholinesterase inhibition and anti-convulsant activity against E. coli strains . Such findings suggest potential applications in developing new antibiotics or treatments for bacterial infections.

Structural and Theoretical Studies

1. Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the electronic structure and reactivity of this compound derivatives. These studies provide insights into their stability and interaction with biological targets, aiding in the design of more effective therapeutic agents .

2. Molecular Docking Studies

Molecular docking analyses have been conducted to predict how this compound interacts with various protein targets. Such studies are essential for rational drug design, allowing researchers to optimize the efficacy and selectivity of new compounds derived from this scaffold .

Case Studies

Study Focus Findings Implications
Cancer TherapyInhibition of angiogenesis via Raf kinase inhibitionPotential for developing targeted cancer therapies
Uremic ToxicityElevated levels linked to adverse effects in CKD patientsNeed for careful monitoring during nicotinamide treatment
Antibacterial ActivityEffective against E. coli strainsPotential for new antibiotic development

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro-substituted derivatives of N-methylpyridine-2-carboxamide undergo nucleophilic substitution, particularly at halogenated positions. For example:

  • Amine substitution : The chloro group at the 3-position in 3-chloro-6-methoxy-N-methylpyridine-2-carboxamide can be replaced by amines (e.g., ethylenediamine) under reflux conditions in solvents like toluene, catalyzed by p-toluenesulfonic acid .

  • Thiol or alkoxide substitution : Similar reactivity is observed with thiols or alkoxides, forming thioether or ether derivatives.

Hydrolysis of Imidazoline Intermediates

A patented synthetic route involves hydrolysis of 2-(5-halopyridine-2-yl)-1H-imidazoline intermediates to yield this compound derivatives :

Reaction StepConditionsReagents/CatalystsYield
Imidazoline formation95–100°C, toluenep-Toluenesulfonic acid~85%
Hydrolysis65°C, aqueous NaOHLewis base (e.g., NaOH)>90%

This two-step process is scalable and industrially viable, enabling high-purity production of carboxamide derivatives.

Salt Formation

This compound derivatives form pharmaceutically relevant acid addition salts. Key examples include:

  • Hydrochloride salts : Reacting the free base with HCl gas in non-aqueous solvents (e.g., diethyl acetate) produces stable crystalline salts .

  • Sulfonic acid salts : Derivatives can also form salts with organic acids like p-toluenesulfonic acid during synthesis .

Oxidation and Metabolic Pathways

While direct oxidation of this compound is less common, related metabolites like 2-pyridone-5-carboxamide (2PY) are formed via hepatic cytochrome P450-mediated oxidation . This pathway is significant in uremic toxin formation but is not a primary synthetic route for the parent compound.

Key Research Findings

  • Enzyme inhibition : Derivatives exhibit activity against metabolic enzymes (e.g., lipid metabolism regulators), highlighting therapeutic potential .

  • Stability : Carboxamide derivatives are stable under acidic hydrolysis but degrade in strongly basic conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methylpyridine-2-carboxamide derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-pyridinecarboxylic acid with acyl chlorides (e.g., benzimidoyl chloride) in acetonitrile with triethylamine as a base at 50–60°C for 2 hours yields substituted carboxamides . Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. benzene), and purification via silica gel chromatography. Patents describe multi-step processes for kinase inhibitor derivatives, such as introducing fluorophenoxy or trifluoromethylphenyl groups via urea linkages .

Q. How can the structural purity of this compound derivatives be verified?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves crystal structures, confirming bond geometries and polymorphic forms . Nuclear magnetic resonance (NMR) spectroscopy identifies proton environments, particularly distinguishing methyl groups and aromatic substituents.

Q. What analytical techniques are used to assess solubility and stability in preclinical studies?

  • Methodological Answer : Solubility is measured in water, DMSO, and ethanol via saturation shake-flask methods (e.g., <1 mg/mL in water for CNX-774 ). Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions. For hygroscopic compounds, dynamic vapor sorption (DVS) analyzes moisture uptake .

Advanced Research Questions

Q. How can researchers address contradictory IC₅₀ values reported for kinase inhibitors derived from this compound?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell-free vs. cellular assays) or target isoforms. For example, Sorafenib inhibits B-Raf with IC₅₀ = 22 nM in cell-free assays but shows variability in cell-based models due to off-target effects on VEGFR-2/3 . Standardizing assay protocols (e.g., ATP concentration, incubation time) and using isoform-specific controls can resolve contradictions .

Q. What strategies improve the selectivity of this compound-based kinase inhibitors?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide substituent modifications. For BTK inhibitors like CNX-774, introducing a prop-2-enoylamino group enhances covalent binding to Cys481, improving selectivity over non-covalent inhibitors . Computational docking with kinase homology models identifies steric or electronic clashes with off-target proteins .

Q. How can low aqueous solubility of this compound derivatives be mitigated in formulation studies?

  • Methodological Answer : Co-solvents (e.g., PEG 400) or nanoemulsions enhance solubility for in vivo administration . Prodrug strategies, such as esterification of the carboxamide group, improve bioavailability. For example, Sorafenib tosylate increases water solubility via salt formation .

Q. What experimental designs are critical for evaluating in vivo efficacy of this compound derivatives?

  • Methodological Answer : Xenograft models (e.g., MDA-MB-231 breast cancer or PLC/PRF/5 hepatocellular carcinoma in SCID mice) assess dose-dependent tumor growth inhibition. Pharmacodynamic markers like phosphorylated ERK or microvascular density validate target engagement . Dose optimization balances efficacy (e.g., 10–30 mg/kg oral dosing) with toxicity thresholds .

Q. How can researchers characterize and stabilize polymorphic forms of this compound derivatives?

  • Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish crystalline vs. amorphous forms. For metastable polymorphs (e.g., Regorafenib monohydrate), lyophilization or excipient-based stabilization (e.g., hydroxypropyl methylcellulose) prevents phase transitions .

Q. Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in kinase inhibition assays?

  • Methodological Answer : Four-parameter logistic curves (e.g., Hill equation) model sigmoidal dose-response data. Outliers are identified via residual analysis, and IC₅₀ values are validated with replicates (n ≥ 3). For high-throughput screens, Z’-factor calculations ensure assay robustness .

Q. How should researchers validate target engagement in cellular models?

  • Methodological Answer : Western blotting detects phosphorylation status of downstream targets (e.g., ERK for Raf inhibitors ). CRISPR knockouts of the target kinase confirm on-mechanism activity. Competitive binding assays (e.g., NanoBRET) quantify intracellular target occupancy .

Properties

IUPAC Name

N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXAUIXTYRHFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10483502
Record name N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6144-78-1
Record name N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10483502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyridine-2-carboxamide
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Synthesis routes and methods

Procedure details

To a solution of ((5-aminobenzimidazol-2-yl)(4-bromophenylamine (1 eq) in N,N-dimethylformamide was added sodium hydride (2 eq) and the mixture was microwaved for 8 mins at 220° C. The reaction mixture was partitioned between ethyl acetate and water and the organic layer was dried with sodium sulfate and concentrated. Preparative chromatography yielded [4-({2-[(4-bromophenyl)amino}benzimidazol-5-yl}amino)(2-pyridyl-N-methylcarboxamide. MS: MH+=437.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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